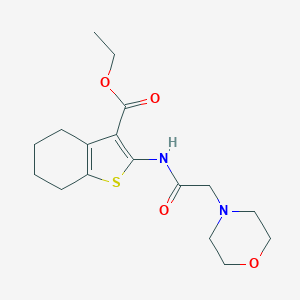

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester is a useful research compound. Its molecular formula is C17H24N2O4S and its molecular weight is 352.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzo(b)thiophene derivatives have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and analgesic properties. This article focuses on the compound Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester , exploring its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of benzo(b)thiophene derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through the reaction of benzo(b)thiophene-3-carboxylic acid with morpholinoacetamide under controlled conditions. The structure is confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo(b)thiophene derivatives. For instance, a derivative of benzo(b)thiophene was shown to inhibit the proliferation and migration of MDA-MB-231 breast cancer cells significantly. This effect was attributed to the compound's ability to interfere with the RhoA/ROCK signaling pathway, which is crucial for cell motility and invasion . The compound demonstrated a significant reduction in myosin light chain phosphorylation and stress fiber formation in treated cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A related study reported that various benzo(b)thiophene derivatives exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus. The minimal inhibitory concentration (MIC) for one derivative was found to be as low as 4 µg/mL against multiple strains of S. aureus, indicating strong antimicrobial efficacy .

Analgesic Activity

In addition to its anticancer and antimicrobial properties, derivatives of benzo(b)thiophene have been tested for analgesic effects. One study utilized the "hot plate" method on mice to evaluate pain relief capabilities. The findings suggested that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzo(b)thiophene derivatives. Modifications at various positions on the benzo(b)thiophene core can lead to enhanced potency or selectivity for specific biological targets. For example:

- RhoA/ROCK Pathway Inhibition : Compounds with specific functional groups at the C-3 and C-5 positions showed improved anti-proliferative effects.

- Hydrophobicity : The hydrophobic nature of these compounds plays a significant role in their biological activity, influencing their interaction with cellular membranes and target proteins .

Case Studies

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Compound BTA has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzo[b]thiophene exhibit significant inhibitory activity against various cancer cell lines. A notable study demonstrated that compounds similar to BTA inhibited the FLT3 tyrosine kinase, which is often mutated in acute myeloid leukemia (AML). The IC50 values for these compounds suggest potent activity against the proliferation of AML cells .

| Compound | IC50 (µM) | Target |

|---|---|---|

| BTA | 0.027 | FLT3 |

| Similar Compound | 0.41 | MV4-11 Cells |

2. Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of BTA. Studies have shown that compounds containing the benzo[b]thiophene structure can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

1. Organic Electronics

BTA and its derivatives have been explored for use in organic electronic materials due to their unique electronic properties. The presence of sulfur in the thiophene ring contributes to enhanced charge mobility, making these compounds suitable for applications in organic semiconductors and photovoltaic devices .

2. Polymer Chemistry

The incorporation of BTA into polymer matrices has been studied for creating advanced materials with improved thermal stability and mechanical properties. Research indicates that polymers modified with benzo[b]thiophene derivatives exhibit enhanced performance in various applications, including coatings and composites .

Case Studies

Case Study 1: Anticancer Research

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of benzo[b]thiophene derivatives and evaluated their activity against FLT3. The study highlighted that specific modifications to the structure significantly enhanced inhibitory potency against cancer cell proliferation .

Case Study 2: Organic Photovoltaics

A research article explored the use of BTA in organic photovoltaic cells, demonstrating that devices incorporating this compound showed improved efficiency compared to traditional materials. The findings suggest that BTA could play a crucial role in the development of next-generation solar cells .

Propiedades

IUPAC Name |

ethyl 2-[(2-morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c1-2-23-17(21)15-12-5-3-4-6-13(12)24-16(15)18-14(20)11-19-7-9-22-10-8-19/h2-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZCSURQWKGTCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211395 |

Source

|

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62349-05-7 |

Source

|

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062349057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.